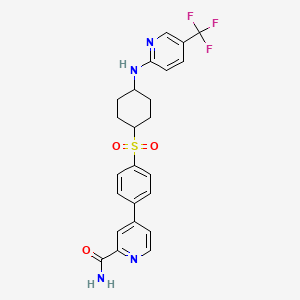

CCR6 inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur CCR6 1 est un inhibiteur puissant et sélectif du récepteur de chimiokine CCR6. Ce récepteur est impliqué dans divers processus biologiques, notamment les réponses immunitaires et l'inflammation. L'inhibiteur CCR6 1 a montré son efficacité dans l'inhibition de la migration des cellules qui expriment CCR6, ce qui en fait un outil précieux dans l'étude des maladies auto-immunes et du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur CCR6 1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie d'une fonctionnalisation pour introduire des groupes spécifiques qui améliorent son activité inhibitrice. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de l'inhibiteur CCR6 1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à écoulement continu et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur CCR6 1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium.

Substitution : Nucléophiles comme les ions hydroxyde, électrophiles comme les halogénoalcanes.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de recherche scientifique

L'inhibiteur CCR6 1 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier la structure et la fonction de CCR6 et son rôle dans diverses voies chimiques.

Biologie : Aide à comprendre la migration et l'activation des cellules immunitaires, en particulier dans les maladies inflammatoires et auto-immunes.

Médecine : Applications thérapeutiques potentielles dans le traitement de pathologies comme le psoriasis, la sclérose en plaques et certains cancers en inhibant le récepteur CCR6.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies liées à CCR6

5. Mécanisme d'action

L'inhibiteur CCR6 1 exerce ses effets en se liant au récepteur CCR6, bloquant ainsi son interaction avec son ligand naturel, CCL20. Cette inhibition empêche l'activation des voies de signalisation en aval, y compris l'inhibition de la phosphorylation de la kinase extracellulaire régulée par le signal (ERK). Les cibles moléculaires primaires sont les voies des récepteurs couplés aux protéines G, qui jouent un rôle crucial dans la migration cellulaire et la réponse immunitaire .

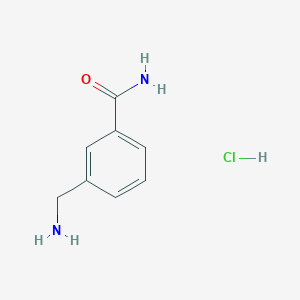

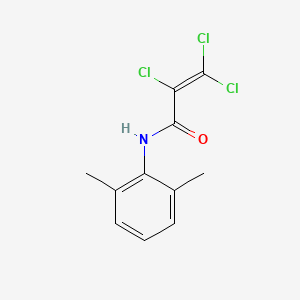

Composés similaires :

Composé 35 : Un dérivé de picolinamide qui inhibe la migration des cellules B humaines et la phosphorylation de l'ERK induite par CCL20.

OXM1 et OXM2 : Analogues d'oxomorpholine qui inhibent sélectivement CCR6 en se liant à une poche allostérique extracellulaire.

Unicité de l'inhibiteur CCR6 1 : L'inhibiteur CCR6 1 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur CCR6, avec une activité significativement inférieure contre d'autres récepteurs de chimiokine comme CCR1 et CCR7. Cette sélectivité en fait un outil précieux pour l'étude des voies spécifiques à CCR6 et le développement de thérapies ciblées .

Applications De Recherche Scientifique

CCR6 inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study the structure and function of CCR6 and its role in various chemical pathways.

Biology: Helps in understanding the migration and activation of immune cells, particularly in inflammatory and autoimmune diseases.

Medicine: Potential therapeutic applications in treating conditions like psoriasis, multiple sclerosis, and certain cancers by inhibiting the CCR6 receptor.

Industry: Used in the development of new drugs and therapeutic agents targeting CCR6-related pathways

Mécanisme D'action

CCR6 inhibitor 1 exerts its effects by binding to the CCR6 receptor, thereby blocking its interaction with its natural ligand, CCL20. This inhibition prevents the activation of downstream signaling pathways, including the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation. The primary molecular targets are the G protein-coupled receptor pathways, which play a crucial role in cell migration and immune response .

Comparaison Avec Des Composés Similaires

Compound 35: A picolinamide derivative that inhibits human B cell migration and ERK phosphorylation induced by CCL20.

OXM1 and OXM2: Oxomorpholine analogues that selectively inhibit CCR6 by binding to an extracellular allosteric pocket.

Uniqueness of CCR6 Inhibitor 1: this compound is unique due to its high selectivity and potency for the CCR6 receptor, with significantly lower activity against other chemokine receptors like CCR1 and CCR7. This selectivity makes it a valuable tool for studying CCR6-specific pathways and developing targeted therapies .

Propriétés

IUPAC Name |

4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOZLNNAVQPFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3007424.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)